An In-depth Technical Guide to Disperse Orange 80: Chemical Properties and Structure
An In-depth Technical Guide to Disperse Orange 80: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 80, identified by the Colour Index name C.I. 11127 and CAS number 59948-51-5, is a monoazo disperse dye.[1] Azo dyes represent a significant class of colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Disperse dyes, in general, are non-ionic molecules with low water solubility, making them suitable for dyeing hydrophobic fibers. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Disperse Orange 80, along with generalized experimental protocols for its characterization.
Chemical and Physical Properties
The solubility of disperse dyes is a critical parameter for their application. They are generally characterized by low water solubility but are soluble in organic solvents.[1][2][3][4] The solubility is influenced by the polarity of the solvent and the specific functional groups present in the dye molecule.
Table 1: Physicochemical Properties of Disperse Orange 80 and Related Compounds
| Property | Value for Disperse Orange 80 | Notes |
| CAS Number | 59948-51-5[1] | |
| C.I. Name | C.I. 11127[1] | |
| Molecular Formula | C₂₀H₂₀N₆O₃[1] | |
| Molecular Weight | 392.41 g/mol [1] | |
| Appearance | Red-light orange solid[1] | Typical for this class of dye. |
| Melting Point | Data not available | Similar azo dyes melt in the 150-250°C range. |
| Solubility | Low in water; Soluble in organic solvents. | Specific quantitative data is not available. |
Chemical Structure
The structure of Disperse Orange 80 is derived from its synthesis process. It is a monoazo dye, indicating the presence of one -N=N- group.
Caption: Chemical Structure of Disperse Orange 80.
Synthesis Pathway
The manufacturing process for Disperse Orange 80 involves a two-step diazotization and coupling reaction.[1]
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Diazotization: 4-Nitrobenzenamine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.
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Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-propanenitrile, to form the final Disperse Orange 80 dye.
Caption: Synthesis pathway of Disperse Orange 80.
Experimental Protocols
Detailed experimental protocols for the characterization of Disperse Orange 80 are not widely published. However, the following sections provide generalized methodologies for the spectroscopic analysis of monoazo disperse dyes, which can be adapted for Disperse Orange 80.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of the dye, which is characteristic of its color, and to quantify its concentration in solution.
Methodology:
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Solvent Selection: Choose a suitable organic solvent in which the dye is readily soluble, such as acetone, ethanol, or dimethylformamide (DMF).
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Preparation of Stock Solution: Accurately weigh a small amount of Disperse Orange 80 and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 mg/L).
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Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
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Spectrophotometric Analysis:
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Use a UV-Vis spectrophotometer and set the wavelength range to scan from approximately 300 to 700 nm.
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Use the pure solvent as a blank to zero the instrument.
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Measure the absorbance of each standard solution.
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Identify the wavelength of maximum absorbance (λmax).
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Data Analysis:
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Plot a calibration curve of absorbance at λmax versus concentration for the standard solutions.
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The resulting graph should be linear and follow the Beer-Lambert law.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the Disperse Orange 80 molecule.
Methodology:
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Sample Preparation:
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KBr Pellet Method: Mix a small amount of the finely ground dye sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid dye sample directly onto the ATR crystal.
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Spectroscopic Analysis:
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Place the prepared sample in the FT-IR spectrometer.
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Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
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Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
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Data Analysis:
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Identify the characteristic absorption bands for the functional groups present in Disperse Orange 80. Expected characteristic peaks for a monoazo dye of this structure include:
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~2250 cm⁻¹: C≡N (nitrile) stretching.
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~1600-1450 cm⁻¹: Aromatic C=C stretching and N=N (azo) stretching. The azo group vibration is often weak in the infrared spectrum.
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~1520 and ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching from the nitro group.
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~1250-1000 cm⁻¹: C-N stretching and C-O-C (ether) stretching.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2960-2850 cm⁻¹: Aliphatic C-H stretching.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of Disperse Orange 80 by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Methodology:
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Sample Preparation: Dissolve a sufficient amount of the dye (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
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Spectroscopic Analysis:
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Place the NMR tube containing the sample into the NMR spectrometer.
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Acquire the ¹H NMR and ¹³C NMR spectra.
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Additional 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in structure elucidation.
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Data Analysis:
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¹H NMR:
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The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm). The protons on the nitro-substituted ring will be more downfield due to the electron-withdrawing effect of the nitro group.
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The protons of the ethyl and propyl chains will appear in the upfield region (δ 2.0-4.5 ppm). The chemical shifts will be influenced by the adjacent nitrogen, oxygen, and nitrile groups.
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¹³C NMR:
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Aromatic carbons will resonate in the range of δ 110-160 ppm.
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The carbon of the nitrile group (C≡N) will appear around δ 115-125 ppm.
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Aliphatic carbons will be found in the upfield region of the spectrum.
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Conclusion
Disperse Orange 80 is a monoazo dye with a well-defined chemical structure and synthesis pathway. While specific quantitative data on some of its physical properties are limited in publicly available literature, its general characteristics are consistent with those of other disperse dyes in its class. The experimental protocols outlined in this guide provide a framework for the detailed spectroscopic characterization of Disperse Orange 80, which is essential for quality control, research, and development purposes in various scientific and industrial applications.
